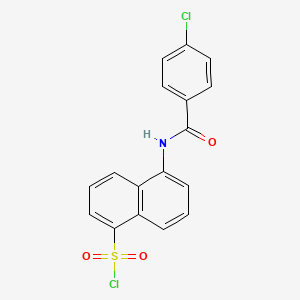

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a naphthalene ring substituted with a sulfonyl chloride group and a 4-chlorobenzamido group. This compound is often used in organic synthesis and as a reagent in chemical reactions.

Vorbereitungsmethoden

The synthesis of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride typically involves the reaction of 5-amino-naphthalene-1-sulfonyl chloride with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Analyse Chemischer Reaktionen

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 4-chlorobenzamide.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Biology: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.

Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amino groups in proteins and peptides .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride include:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Used for labeling amino acids and proteins, it shares a similar sulfonyl chloride group but differs in the substituent on the naphthalene ring.

5-(4-Methylbenzamido)naphthalene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a chlorine atom on the benzamido group.

5-(4-Bromobenzamido)naphthalene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a chlorine atom on the benzamido group

The uniqueness of this compound lies in its specific reactivity and applications, particularly in forming stable sulfonamide derivatives and its use in labeling studies.

Biologische Aktivität

5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological properties, synthesis, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a naphthalene ring substituted with a sulfonyl chloride group and an amide functional group. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-chlorobenzamide under controlled conditions. The reaction pathway can be summarized as:

- Starting Materials : Naphthalene-1-sulfonyl chloride and 4-chlorobenzamide.

- Reaction Conditions : The reaction is generally carried out in an organic solvent such as dichloromethane at room temperature.

- Purification : The product is purified using recrystallization or column chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.1 - 1 | Apoptosis induction |

| HeLa | 0.1 - 1 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act through mechanisms such as apoptosis and cell cycle arrest, similar to other sulfonamide derivatives .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively studied. This compound may exhibit broad-spectrum antibacterial activity against various pathogens. In vitro studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These results indicate the potential use of this compound in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to bind effectively to carbonic anhydrase, leading to reduced tumor growth and enhanced therapeutic efficacy against cancers.

- Interference with Folate Metabolism : By mimicking p-amino benzoic acid, sulfonamides inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.

Case Studies

Several case studies highlight the efficacy of sulfonamide-based compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of naphthalene-based sulfonamides demonstrated significant tumor reduction in xenograft models when administered at specific dosages.

- Antimicrobial Efficacy : Clinical trials have shown that patients treated with sulfonamide derivatives exhibited improved outcomes in infections resistant to conventional antibiotics.

Eigenschaften

IUPAC Name |

5-[(4-chlorobenzoyl)amino]naphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3S/c18-12-9-7-11(8-10-12)17(21)20-15-5-1-4-14-13(15)3-2-6-16(14)24(19,22)23/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHONTGNGAJFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.